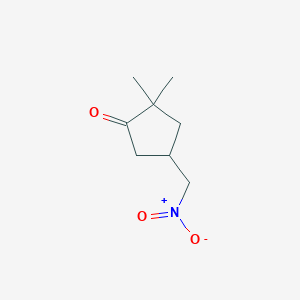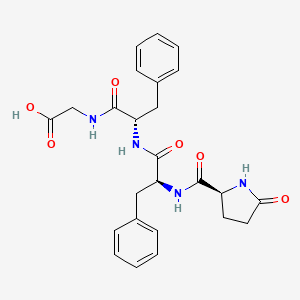
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine is a synthetic peptide compound It is composed of four amino acids: 5-oxo-L-proline, L-phenylalanine, and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
科学研究应用
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development.
作用机制
The mechanism of action of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cell surface receptors, influencing signal transduction pathways.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine.
L-phenylalanine: An essential amino acid involved in protein synthesis.
Glycine: The simplest amino acid, playing a role in various metabolic pathways.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct biological activities. Its combination of amino acids allows for targeted interactions with enzymes, receptors, and other proteins, making it a valuable tool in scientific research.
属性
CAS 编号 |
90051-59-5 |
|---|---|
分子式 |
C25H28N4O6 |
分子量 |
480.5 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H28N4O6/c30-21-12-11-18(27-21)24(34)29-20(14-17-9-5-2-6-10-17)25(35)28-19(23(33)26-15-22(31)32)13-16-7-3-1-4-8-16/h1-10,18-20H,11-15H2,(H,26,33)(H,27,30)(H,28,35)(H,29,34)(H,31,32)/t18-,19-,20-/m0/s1 |
InChI 键 |
UOAGVPBFWJWYJK-UFYCRDLUSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


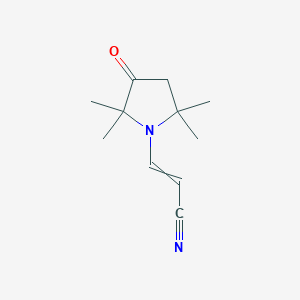
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)


![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
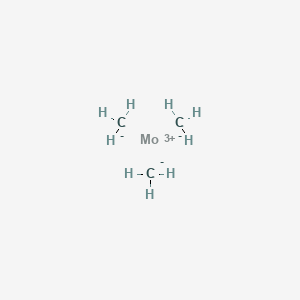
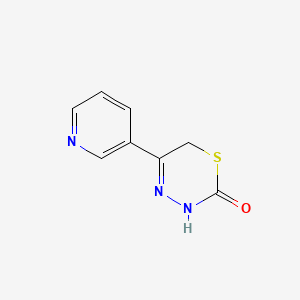
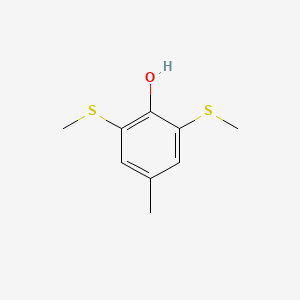

![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)


